molecular formula C19H24O2 B8605872 4,4'-(5-Methylhexane-2,2-diyl)diphenol CAS No. 90859-45-3

4,4'-(5-Methylhexane-2,2-diyl)diphenol

Cat. No.: B8605872
CAS No.: 90859-45-3
M. Wt: 284.4 g/mol
InChI Key: AILHFXWIRQYDCJ-UHFFFAOYSA-N
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Description

4,4'-(5-Methylhexane-2,2-diyl)diphenol is a bisphenol derivative characterized by a central 5-methylhexane backbone linking two phenolic rings. This modification may influence its physical-chemical properties, industrial applications, and biological interactions compared to well-studied bisphenols like BPA, bisphenol S (BPS), and bisphenol AF (BPAF) .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Bisphenols share a common diphenol structure but differ in their central bridging groups:

  • BPA : Propane-2,2-diyl bridge (C3) .
  • BPS : Sulfonyl group (SO₂) .
  • BPAF : Hexafluoroisopropylidene group (C3 with fluorine substituents) .
  • 4,4'-(5-Methylhexane-2,2-diyl)diphenol: A longer, branched C6 alkyl chain.

Key Differences :

  • Molecular Weight : Higher than BPA (228.29 g/mol) due to the longer alkyl group; estimated ~270–300 g/mol (exact data unavailable in evidence) .

Table 1: Comparative Properties of Bisphenols

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Central Group
BPA (4,4'-(propane-2,2-diyl)diphenol) 80-05-7 C₁₅H₁₆O₂ 228.29 Propane-2,2-diyl
BPS (4,4'-sulfonyldiphenol) 80-09-1 C₁₂H₁₀O₄S 250.27 Sulfonyl
BPAF (4,4'-hexafluoroisopropylidene diphenol) 1478-61-1 C₁₅H₁₀F₆O₂ 336.23 Hexafluoroisopropylidene
This compound N/A C₁₉H₂₄O₂* ~270–300* 5-Methylhexane-2,2-diyl

*Estimated based on structural analogy .

Toxicity and Regulatory Status

  • BPA : Classified as an endocrine disruptor with estrogenic activity; restricted in baby bottles and food contact materials in the EU and other regions .
  • This compound: Unknown toxicity profile.

Table 2: Toxicity and Regulatory Highlights

Compound Endocrine Activity Regulatory Status Key References
BPA High Restricted in EU/US for specific uses
BPS Moderate Under scrutiny; not yet widely regulated
BPAF High (in vitro) Limited restrictions; ongoing research
Target Compound Unknown No current regulations N/A

Properties

CAS No.

90859-45-3

Molecular Formula

C19H24O2

Molecular Weight

284.4 g/mol

IUPAC Name

4-[2-(4-hydroxyphenyl)-5-methylhexan-2-yl]phenol

InChI

InChI=1S/C19H24O2/c1-14(2)12-13-19(3,15-4-8-17(20)9-5-15)16-6-10-18(21)11-7-16/h4-11,14,20-21H,12-13H2,1-3H3

InChI Key

AILHFXWIRQYDCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O

Origin of Product

United States

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